Phenylacetic acid

Vue d'ensemble

Description

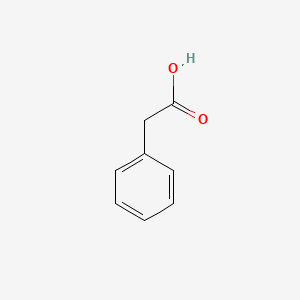

Phenylacetic acid, also known as benzeneacetic acid, is an organic compound with the molecular formula C₈H₈O₂. It is characterized by a phenyl group attached to an acetic acid moiety. This compound appears as a white solid with a strong honey-like odor and is slightly soluble in water . This compound is naturally found in various fruits and is also produced by the metapleural glands of ants . It is a significant intermediate in the synthesis of various pharmaceuticals and chemicals .

Méthodes De Préparation

Phenylacetic acid can be synthesized through several methods:

Hydrolysis of Benzyl Cyanide: This is the most common method, where benzyl cyanide is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst

Oxidation of Phenethyl Alcohol: Phenethyl alcohol can be oxidized using potassium permanganate to yield this compound.

Nucleophilic Acyl Substitution: Benzyl chloride reacts with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to this compound.

Analyse Des Réactions Chimiques

Carbonylation of Benzyl Chlorides

Phenylacetic acid derivatives are synthesized via palladium-catalyzed carbonylation of substituted benzyl chlorides. Optimal conditions (80°C, xylene solvent, 0.13 mmol Pd(PPh₃)₂Cl₂) yield 95% 2,4-dichlorothis compound . The mechanism involves:

-

Formation of a Pd–CO intermediate.

-

Nucleophilic attack by hydroxide ions to generate a Pd–carboxylate complex.

Industrial Production via Phenylsodium Intermediates

A patented method combines sodium, chlorobenzene, toluene, and macroheterocyclic catalysts (e.g., crown ethers) to produce PAA in 90–95% yield :

-

Sodium reacts with chlorobenzene to form phenylsodium.

-

Phenylsodium reacts with toluene to yield benzylsodium.

-

Carbonation with dry ice produces this compound sodium salt, followed by acidification .

This process reduces production time by 50% compared to traditional methods .

Permanganate-Mediated Oxidation

In acidic medium, PAA oxidizes stepwise to benzaldehyde via mandelic acid:

-

PAA → Mandelic acid (k = 1.08 × 10³ s⁻¹).

-

Mandelic acid → Benzaldehyde (k = 10.22 × 10³ s⁻¹) .

The reaction is first-order in [H⁺] and [oxidant], with a proposed mechanism involving ester intermediates (Table 1) .

| Substrate | Rate Constant (s⁻¹) | Major Product |

|---|---|---|

| This compound | 1.08 × 10³ | Benzaldehyde |

| DL-Mandelic acid | 10.22 × 10³ | Benzaldehyde |

Thermal Decarboxylation

Under hydrothermal conditions (300°C, 1034 bar), PAA decarboxylates irreversibly to toluene and CO₂/HCO₃⁻. The reaction follows first-order kinetics:

-

Acid form : k = 0.044 ± 0.005 h⁻¹.

-

Anion form : k = 0.145 ± 0.02 h⁻¹ .

Mechanistic pathways differ: -

Acid : Decarboxylation via a zwitterionic intermediate.

Schmidt Reaction Anomalies

Treatment with NaN₃/H₂SO₄ leads to atypical products (e.g., lactams, sulfonated derivatives) instead of expected amines. Radical scavengers like TEMPO suppress direct amination, suggesting a radical-intermediate pathway .

Enzymatic Degradation

In bacteria, PAA is catabolized via the phenylacetate-CoA pathway :

-

PaaK ligates CoA to PAA (ATP/Mg²⁺-dependent).

-

Epoxidation by PaaABCDE monooxygenase forms 1,2-epoxyphenylacetyl-CoA.

-

PaaZ hydrolyzes intermediates to 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, entering the TCA cycle .

| Enzyme | Function | Activity (μmol/min/mg) |

|---|---|---|

| PaaK | PAA-CoA ligase | ~1.0 (substrate-dependent) |

| PaaABCDE | Epoxidase | ~1.0 (NADPH-dependent) |

| PaaZ | Bifunctional hydrolase/dehydrogenase | 33 (hydrolysis), 32 (dehydrogenase) |

C–H Functionalization

MPAA ligands accelerate Pd(II)-catalyzed ortho-C–H olefination of PAA derivatives. Substrates with α-substituents (e.g., ketoprofen) react efficiently, yielding mono- or diolefinated products (Scheme 1) .

Photostimulated Arylation

This compound dianions react with aryl halides under UV light:

Applications De Recherche Scientifique

Pharmaceutical Applications

Phenylacetic acid plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various drugs.

Key Uses:

- Antibiotic Production: PAA is essential in the synthesis of penicillin and cephalosporins, which are widely used antibiotics. The compound acts as an intermediate in the biosynthetic pathways leading to these antibiotics.

- Treatment of Hyperammonemia: Sodium phenylacetate, a salt form of PAA, is used therapeutically to manage urea cycle disorders by facilitating the excretion of ammonia from the body .

- Synthesis of Other Pharmaceuticals: PAA is involved in the production of several drugs, including:

- Diclofenac : An anti-inflammatory medication.

- Phenelzine : An antidepressant.

- Cyclopentolate : Used in ophthalmology for pupil dilation.

Case Study: Sodium Phenylacetate for Urea Cycle Disorders

A clinical study demonstrated that sodium phenylacetate effectively reduces blood ammonia levels in patients with urea cycle disorders, highlighting its therapeutic relevance .

Agricultural Applications

This compound has been identified as an active auxin, a type of plant hormone that regulates growth and development.

Key Uses:

- Plant Growth Regulation: PAA influences various physiological processes such as cell elongation and division, making it valuable in agricultural biotechnology.

- Fungicide Development: Research has shown that derivatives of this compound exhibit antifungal properties, contributing to pest management strategies .

Case Study: Use in Crop Management

In trials, this compound derivatives have shown significant effectiveness against common agricultural pests, reducing the need for synthetic pesticides .

Biochemical Research

PAA serves as a vital tool in biochemical research, particularly in studying metabolic pathways.

Key Uses:

- Metabolic Tracing: Isotopically labeled this compound is utilized to trace metabolic pathways in biological systems, providing insights into drug metabolism and biochemical processes.

- Auxin Studies: Research involving PAA has contributed to understanding plant hormone interactions and their effects on growth patterns .

Case Study: Metabolic Pathway Analysis

A study using isotopically labeled PAA to trace its incorporation into metabolic pathways revealed critical insights into phenylalanine metabolism in humans, enhancing our understanding of metabolic disorders.

Material Sciences

In material sciences, this compound is used as a precursor for synthesizing polymers and other materials.

Key Uses:

- Polymer Synthesis: PAA can be polymerized to create materials with specific properties suitable for various applications.

- Chemical Intermediate: It serves as an intermediate in producing fine chemicals and fragrances due to its unique aromatic properties9.

Case Study: Polymer Development

Research demonstrated that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications

Data Tables

| Application Area | Specific Use | Example Compounds/Products |

|---|---|---|

| Pharmaceuticals | Antibiotic production | Penicillin, Diclofenac |

| Treatment of hyperammonemia | Sodium Phenylacetate | |

| Agriculture | Plant growth regulation | Auxin-like effects |

| Fungicide development | This compound derivatives | |

| Biochemical Research | Metabolic tracing | Isotopically labeled PAA |

| Auxin studies | Phenylacetate interactions | |

| Material Sciences | Polymer synthesis | Advanced polymers |

| Chemical intermediates | Fragrances |

Mécanisme D'action

Phenylacetic acid exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Phenylacetic acid can be compared with other similar compounds such as:

Benzoic Acid: Both compounds contain a benzene ring, but benzoic acid has a carboxyl group directly attached to the ring, making it more acidic.

Phenylpropanoic Acid: This compound has an additional carbon in the side chain compared to this compound.

Cinnamic Acid: It contains a phenyl group attached to an acrylic acid moiety, differing in structure and reactivity.

This compound is unique due to its honey-like odor and its role as an intermediate in the synthesis of various important chemicals and pharmaceuticals .

Activité Biologique

Phenylacetic acid (PAA) is a compound with diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical conditions. This article reviews the current understanding of PAA's biological activity, supported by recent research findings and case studies.

This compound is an aromatic carboxylic acid with the chemical formula . It can be synthesized through various methods, including the substitution reaction of benzyl bromide with sodium cyanide followed by acidic hydrolysis. The synthetic product has been confirmed to match the natural product's characteristics through spectroscopic analysis .

Antimicrobial Activity

Mechanism of Action

PAA exhibits significant antimicrobial properties against various pathogens. Research has shown that PAA disrupts cell membrane integrity, damages cellular structures, and inhibits protein synthesis in bacteria. For instance, studies have demonstrated its effectiveness against Candida albicans and Gardnerella vaginalis, two major pathogens associated with vaginitis .

Case Study: Vaginal Health

In a study involving a mouse model of vaginitis, intravaginal administration of PAA resulted in reduced activation of inflammatory pathways and downregulation of mast cell activation, suggesting its role as a messenger molecule in mediating interactions between the human microbiome and vaginal health .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 50 µM | Disruption of cell membrane integrity |

| Gardnerella vaginalis | 30 µM | Inhibition of protein synthesis |

| Agrobacterium tumefaciens | 20 µM | Damage to cell structures |

Anti-Inflammatory Effects

PAA has been shown to possess anti-inflammatory properties. In the context of vaginitis, it reduces the expression of cyclooxygenase-2 (COX-2) and myeloperoxidase activity, which are key players in inflammatory responses . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

Role in Metabolic Disorders

This compound is also involved in metabolic pathways related to urea cycle disorders. It has been used therapeutically in conditions like maple syrup urine disease (MSUD), where it helps lower branched-chain amino acids (BCAA) levels. This effect is achieved through its conversion to phenylacetylglutamine, which facilitates the excretion of excess nitrogen .

Bacterial Metabolism and Biotechnological Applications

PAA serves as a central metabolite in bacterial degradation processes. Approximately 16% of sequenced bacterial genomes contain genes related to the PAA pathway, which is involved in biofilm formation and antimicrobial activity. This suggests potential biotechnological applications for PAA as an antimicrobial agent or as a target for metabolic engineering .

Propriétés

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021656 | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |

CAS No. |

103-82-2, 17303-65-0, 51146-16-8 | |

| Record name | Phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC139637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

76.7 °C, 76.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylacetic acid affect quorum sensing in Burkholderia cenocepacia?

A1: this compound inhibits quorum sensing in Burkholderia cenocepacia. A deletion mutant of the phenylacetyl-CoA monooxygenase complex (ΔpaaABCDE), unable to metabolize this compound, releases it into the surrounding medium []. This release leads to the inhibition of the quorum sensing system cepIR, affecting N-octanoyl-L-homoserine lactone signaling and ultimately attenuating the virulence of the bacteria.

Q2: Can this compound be produced in the rumen, and if so, what are the primary precursors?

A2: Yes, ruminal bacteria can synthesize this compound. While reductive carboxylation of this compound itself has been observed [], a greater amount is produced from glucose []. 4-Hydroxythis compound also serves as a precursor for tyrosine production in the rumen [].

Q3: Does this compound play a role in the development of atherosclerosis in patients with end-stage renal failure?

A3: Elevated levels of this compound in patients with end-stage renal failure have been linked to reduced iNOS expression in mononuclear leukocytes []. As iNOS plays a role in preventing atherogenesis and inflammation, its inhibition by this compound might contribute to the increased risk of atherosclerosis in these patients.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H8O2, and its molecular weight is 136.15 g/mol.

Q5: Can this compound be used to synthesize other valuable compounds?

A6: Yes, this compound is a valuable precursor in organic synthesis. For instance, it can be used to produce (±)-α-Amino this compound, a key pharmaceutical intermediate, through a phase transfer catalysis reaction involving chloroform, benzaldehyde, and aqueous ammonia []. This method offers an alternative to the Strecker synthesis, potentially with higher yields and reduced reliance on toxic reagents.

Q6: Have computational methods been employed to study the acidities of this compound and its derivatives?

A7: Yes, theoretical studies have investigated the gas-phase acidities of this compound derivatives []. Calculations at the B3LYP/6-311+G(2d,p) level of theory, focusing on proton-transfer reactions, revealed that the acidities are influenced by inductive, resonance, and saturation effects stemming from the nature of the phenylacetate anion [].

Q7: How do structural modifications of this compound affect its plant growth-regulating activity?

A8: Research indicates that molecular shape plays a more significant role than electron distribution in the plant growth-regulating activity of this compound derivatives []. Specifically, studies with 2,6-disubstituted phenylacetic acids suggest that optimal activity is achieved when the molecule can adopt a specific spatial configuration. This configuration features a flat surface encompassing the ring system, with the carboxyl group positioned above this plane and its axis of rotation perpendicular to it [].

Q8: Do this compound derivatives exhibit auxin transport-inhibiting activity in plants?

A9: Yes, certain this compound derivatives, particularly those containing a heterocyclic ring between two phenyl groups (like isoxazole), demonstrate significant auxin transport-inhibiting properties []. These compounds effectively prevent the movement of auxin within plant tissues, as observed in bean segments and lettuce seedlings [], similar to the effects seen with auxin transport-inhibiting benzoic acids.

Q9: How does the bioavailability of chlorambucil, a chemotherapy drug, change with repeated treatment cycles?

A10: Research on chlorambucil, metabolized to this compound mustard, reveals that its oral bioavailability decreases with repeated treatment cycles []. The area under the concentration-time curve (AUC) for chlorambucil decreased significantly over a 4-day treatment period and further declined with repeated 4-day cycles []. This suggests a potential acceleration in chlorambucil and this compound mustard metabolism and elimination, impacting the drug's pharmacokinetics with continued treatment.

Q10: Does aerobic exercise influence the urinary concentration of this compound, a metabolite of the neurotransmitter phenylethylamine?

A11: Yes, there is evidence suggesting that aerobic exercise can elevate urinary this compound levels []. In a study involving healthy men, 30 minutes of treadmill running at 70% of their maximal heart rate reserve led to a substantial (77%) increase in the 24-hour mean urinary concentration of this compound []. This finding suggests a potential link between physical activity, phenylethylamine metabolism, and the antidepressant effects associated with exercise.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.